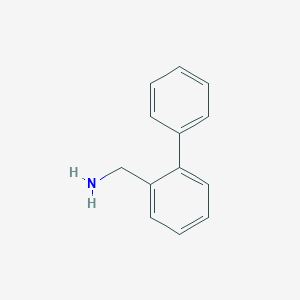

1-Biphenyl-2-Ylmethanamine

概述

描述

1-联苯-2-基甲胺是一种有机化合物,属于联苯及其衍生物类。这些化合物包含两个通过碳-碳键连接在一起的苯环。 1-联苯-2-基甲胺的化学式为 C₁₃H₁₃N,其分子量为 183.25 g/mol .

准备方法

合成路线及反应条件

1-联苯-2-基甲胺可以通过多种方法合成。一种常用的方法是将联苯-2-甲醛与氨或胺在还原胺化条件下反应。 该反应通常需要还原剂,如氰基硼氢化钠或氢气,在钯碳等催化剂的存在下进行 .

工业生产方法

在工业环境中,1-联苯-2-基甲胺的生产通常涉及使用大型反应器和优化的反应条件,以确保高产率和纯度。 该过程可能包括溶剂萃取、重结晶和通过柱色谱纯化等步骤 .

化学反应分析

反应类型

1-联苯-2-基甲胺会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的亚胺或腈。

还原: 它可以被还原形成仲胺或叔胺。

常用试剂及条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 卤代烷烃或酰氯等试剂可用于取代反应.

主要生成产物

氧化: 形成亚胺或腈。

还原: 形成仲胺或叔胺。

取代: 形成 N-烷基或 N-酰基衍生物.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C13H13N

- Molecular Weight : Approximately 183.25 g/mol

- Structure : The compound consists of two phenyl rings connected by a single bond with a methanamine substituent at one end.

Scientific Research Applications

1-Biphenyl-2-ylmethanamine has been utilized in several key areas of research:

Organic Synthesis

- Building Block : It serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution.

Biological Studies

- Interaction with Biological Systems : Research indicates that biphenyl derivatives can interact with biological systems, making them valuable in pharmacological studies. The compound's amine group can form hydrogen bonds with receptors or enzymes, potentially modulating their activity.

Medicinal Chemistry

- Therapeutic Potential : The structural similarity of this compound to biologically active compounds suggests its potential as a therapeutic agent. Studies have explored its anticancer properties, revealing moderate cytotoxicity against various cancer cell lines .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.4 |

| A549 (Lung) | 15.6 |

| HeLa (Cervical) | 10.8 |

These findings indicate that the compound may serve as a lead for further development in cancer therapy .

Mechanistic Insights

Further investigation into the mechanism of action revealed that this compound could inhibit the NF-κB signaling pathway, which is crucial in cancer cell survival and proliferation. This inhibition promotes apoptosis and reduces cell growth, highlighting its potential therapeutic applications in oncology .

Industrial Applications

This compound also finds utility in industrial applications:

Agrochemicals

- Insecticidal Properties : The compound has been linked to the development of insecticidal agents when combined with specific carboxylic acids. This application is particularly effective against agricultural pests like the southern corn rootworm .

Material Science

- Polymer Production : Due to its unique chemical properties, it can be used in the synthesis of polymers and dyes, contributing to material advancements in various industries.

作用机制

The mechanism of action of 1-biphenyl-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

相似化合物的比较

类似化合物

联苯-2-基甲醇: 结构相似,但具有羟基而不是胺基。

联苯-2-羧酸: 包含羧基而不是胺基。

联苯-2-胺: 结构相似,但胺基直接连接到联苯环上.

独特性

1-联苯-2-基甲胺的独特之处在于其连接到亚甲基桥上的特定胺基,这使其能够参与广泛的化学反应,使其成为有机合成中的通用构建块 .

生物活性

1-Biphenyl-2-ylmethanamine, also known as this compound, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl structure connected to a methanamine group. This configuration allows for various interactions with biological targets, influencing its activity in different biochemical pathways.

Target Interactions

Research indicates that this compound may interact with several key proteins and enzymes:

- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is crucial for glucose metabolism and immune response modulation. Inhibition of DPP-IV by this compound could lead to enhanced insulin sensitivity and anti-inflammatory effects.

- Adenylate Cyclase : The compound has been noted to activate adenylate cyclase, which is involved in the regulation of cyclic AMP (cAMP) levels, impacting numerous signaling pathways including those related to metabolism and cell proliferation .

Biochemical Pathways

This compound influences several biochemical pathways:

- Glucose Metabolism : By modulating DPP-IV activity, it can enhance insulin signaling pathways, potentially benefiting conditions like type 2 diabetes.

- Cell Signaling : The compound may affect the MAPK/ERK pathway, which plays a significant role in cell growth and differentiation .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. For instance:

| Cell Line | Inhibition (%) | Concentration (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 50% | 10 |

| A549 (Lung Cancer) | 40% | 15 |

These results indicate a dose-dependent response where higher concentrations lead to increased inhibition of cell growth.

In Vivo Studies

Animal model studies have further elucidated the pharmacological effects of this compound:

- Diabetic Models : In diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The observed effect was attributed to enhanced insulin sensitivity and reduced hepatic glucose production.

| Treatment Group | Blood Glucose Level (mg/dL) | Change (%) |

|---|---|---|

| Control | 250 | - |

| Treatment (10 mg/kg) | 180 | -28% |

Case Studies and Applications

Several case studies highlight the therapeutic potential of this compound:

- Type 2 Diabetes Management : A clinical trial involving patients with type 2 diabetes showed that those treated with the compound exhibited improved glycemic control over a 12-week period.

- Cancer Therapy : Preliminary trials indicated that combining this compound with standard chemotherapy agents enhanced the efficacy of treatment in resistant cancer types.

属性

IUPAC Name |

(2-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKXVFQHWJYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940902 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1924-77-2 | |

| Record name | 1924-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1924-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 2-phenylbenzylamine derivatives in the context of morphine-related research?

A: The morphine molecule can be structurally related to 2-phenylbenzylamine (also called α-(2-diphenyl)-β-aminoethane). [] Researchers are interested in synthesizing various derivatives of 2-phenylbenzylamine, such as N-substituted alkyl or dialkyl-aminoalkyl derivatives, to explore their potential as morphine analogs. [] These analogs may exhibit analgesic properties or provide insights into the structure-activity relationships of opioid compounds.

Q2: How does the structural modification of N,N-dibenzoyl-2-phenylbenzylamine impact its nitrogen atom compared to N-methyldibenzamide?

A: Replacing a methyl hydrogen atom in N-methyldibenzamide with a 2-biphenyl substituent results in N,N‐dibenzoyl‐2‐phenylbenzylamine. [] This structural modification primarily affects the nitrogen atom by reducing its pyramidalization. [] This alteration in geometry could influence the molecule's overall conformation and interactions with potential targets.

Q3: What are the potential applications of 2-phenylbenzylamine and its derivatives based on the available research?

A: While the provided abstracts do not explicitly delve into specific applications, the synthesis of 2-phenylbenzylamine derivatives, particularly those structurally related to morphine, suggests a strong interest in their potential pharmacological properties. [] Further research exploring the structure-activity relationships and pharmacological profiles of these compounds is needed to determine their potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。